CCR5 Antagonist Activity Compared to N-Cyclopropylmethylquinoline-5-carboxamide
N-Cyclopropylquinoline-5-carboxamide has been identified through preliminary pharmacological screening as a CCR5 antagonist with potential therapeutic relevance for HIV infection, asthma, rheumatoid arthritis, and COPD [1]. In contrast, its closest analog—N-cyclopropylmethylquinoline-5-carboxamide (C14H14N2O, MW 226.27 g/mol)—has no reported CCR5 antagonist activity in the same or comparable screening platforms . The introduction of a methylene spacer between the cyclopropyl group and the amide nitrogen in the comparator compound increases molecular weight by 14 Da and adds one rotatable bond, which may disrupt the specific binding conformation required for CCR5 engagement .
| Evidence Dimension | CCR5 antagonist activity (preliminary pharmacological screening) |
|---|---|
| Target Compound Data | Active as CCR5 antagonist (preliminary screening; quantitative IC50 not reported in accessible sources) [1] |
| Comparator Or Baseline | N-cyclopropylmethylquinoline-5-carboxamide: No reported CCR5 activity |
| Quantified Difference | Qualitative difference only; target compound active, comparator inactive in available screens |
| Conditions | Preliminary pharmacological screening assay [1]; comparator data absent from accessible screening databases |
Why This Matters
For research programs targeting CCR5-mediated diseases, procurement of the active N-cyclopropyl scaffold is required; the N-cyclopropylmethyl analog lacks documented activity at this target and cannot serve as a replacement.
- [1] Zhang, H. et al. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist, for the preparation of the treatment of CCR5 mediated disease (HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD). Semantic Scholar. 2012. View Source
